molecular formula C19H18N2O3 B2879499 2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 1210129-46-6

2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2879499
CAS No.: 1210129-46-6
M. Wt: 322.364
InChI Key: GSANUELGBAHAEM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone core substituted with a 3,5-dimethoxybenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of 3,5-dimethoxybenzylamine with a suitable pyridazinone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxybenzyl)-6-methylpyridazin-3(2H)-one
  • 2-(3,5-Dimethoxybenzyl)-6-ethylpyridazin-3(2H)-one
  • 2-(3,5-Dimethoxybenzyl)-6-propylpyridazin-3(2H)-one

Uniqueness

2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the 3,5-dimethoxybenzyl and phenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-10-14(11-17(12-16)24-2)13-21-19(22)9-8-18(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSANUELGBAHAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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